molecular formula C15H7ClF3NO3 B15157325 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B15157325
M. Wt: 341.67 g/mol
InChI Key: SHHZXZKLGHJRDC-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the pyridine and chromenone intermediates. One common method involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions to form 3-chloro-5-(trifluoromethyl)pyridin-2-ol . This intermediate is then coupled with a suitable chromenone derivative under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromenone structure can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromenone ketones, while substitution of the chlorine atom can produce various pyridine derivatives.

Scientific Research Applications

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and chromenone moieties can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one is unique due to the combination of its trifluoromethyl group, pyridine ring, and chromenone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H7ClF3NO3

Molecular Weight

341.67 g/mol

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxychromen-2-one

InChI

InChI=1S/C15H7ClF3NO3/c16-11-4-8(15(17,18)19)6-20-13(11)10-3-7-1-2-9(21)5-12(7)23-14(10)22/h1-6,21H

InChI Key

SHHZXZKLGHJRDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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